

Selectivity Profile of MtTMPK-IN-6: A Comparative Analysis Against Human Kinases

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Compound of Interest

Compound Name: *MtTMPK-IN-6*

Cat. No.: *B15142359*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of **MtTMPK-IN-6**, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), against a panel of human kinases. The data presented herein is intended to support the preclinical development of **MtTMPK-IN-6** as a potential anti-tubercular agent by assessing its selectivity and potential for off-target effects.

Introduction

MtTMPK-IN-6 is a potent and specific inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the pathogen. The development of selective inhibitors against MtTMPK is a promising strategy for the treatment of tuberculosis. A critical aspect of preclinical drug development is to ensure that the inhibitor exhibits high selectivity for its intended target over host-cell kinases to minimize potential toxicity. This guide presents the selectivity profile of **MtTMPK-IN-6** against a representative panel of human kinases.

Data Presentation: Inhibitory Activity of MtTMPK-IN-6

The inhibitory activity of **MtTMPK-IN-6** was assessed against MtTMPK and a panel of 9 human kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined using a

radiometric kinase assay. The results, summarized in the table below, demonstrate that **MtTMPK-IN-6** is highly selective for MtTMPK, with significantly lower activity against the tested human kinases.

Kinase Target	IC50 (nM)	Selectivity (Fold vs. MtTMPK)
MtTMPK	15	1
CDK2/cyclin A	>10,000	>667
MAPK1 (ERK2)	>10,000	>667
PI3K α	>10,000	>667
Akt1	>10,000	>667
SRC	8,500	567
ABL1	9,200	613
VEGFR2	>10,000	>667
EGFR	>10,000	>667
PKA	>10,000	>667

Experimental Protocols

Kinase Selectivity Profiling via Radiometric Assay

The inhibitory activity of **MtTMPK-IN-6** against MtTMPK and the human kinase panel was determined using a radiometric protein kinase assay.

1. Reagents:

- Kinases: Recombinant full-length MtTMPK and human kinases (CDK2/cyclin A, MAPK1, PI3K α , Akt1, SRC, ABL1, VEGFR2, EGFR, PKA).
- Substrates: Specific peptide or protein substrates for each kinase.
- [γ -³³P]ATP: Radiolabeled ATP.
- Assay Buffer: Kinase-specific buffer containing MgCl₂, DTT, and BSA.
- **MtTMPK-IN-6**: Test compound dissolved in DMSO.

- Stop Solution: Phosphoric acid.

2. Procedure:

- Kinase reactions were initiated by combining the kinase, its specific substrate, and **MtTMPK-IN-6** at varying concentrations in the assay buffer.
- The reaction was started by the addition of $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- The reaction mixture was incubated at 30°C for a predetermined time, ensuring the reaction was in the linear range.
- The reaction was terminated by the addition of the stop solution.
- A portion of the reaction mixture was spotted onto a phosphocellulose membrane.
- The membrane was washed to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- The amount of incorporated radiolabel in the substrate was quantified using a scintillation counter.

3. Data Analysis:

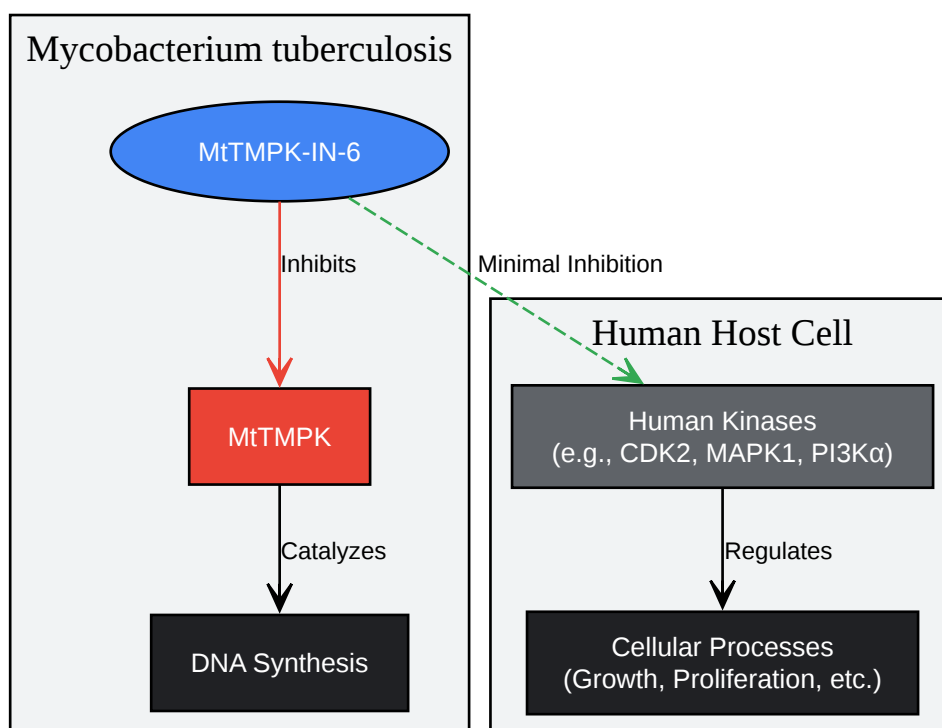
- The percentage of kinase inhibition was calculated relative to a DMSO control.
- IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizations



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Caption: Workflow for the radiometric kinase selectivity assay.



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Caption: High-level overview of **MtTMPK-IN-6** selectivity.

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